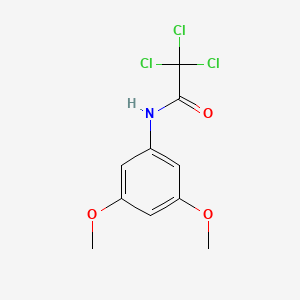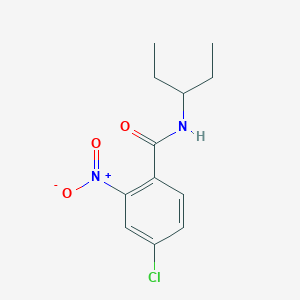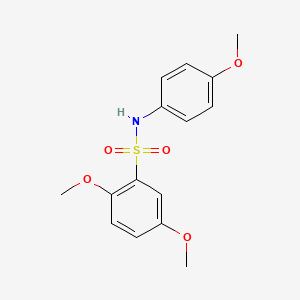
N-cyclopropyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-benzofuran-2-carboxamide (CBF) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CBF is a benzofuran derivative that has been shown to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-1-benzofuran-2-carboxamide is not fully understood, but it is thought to act on multiple targets in the central nervous system. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Furthermore, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are important in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it a reliable compound for use in experiments. Additionally, this compound has been extensively studied and has a well-established pharmacological profile, making it a useful tool for investigating the mechanisms of action of other compounds. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which may limit its use in some assays. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-1-benzofuran-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of epilepsy and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-cyclopropyl-1-benzofuran-2-carboxamide involves the reaction of cyclopropylamine with 2-bromo-1-benzofuran in the presence of a palladium catalyst. The resulting compound is then treated with acetic anhydride to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy, with comparable efficacy to the commonly used antiepileptic drug, valproic acid. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been found to have analgesic properties, reducing pain in animal models of neuropathic and inflammatory pain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h1-4,7,9H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAMLEGGJKHCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)


![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)

![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)

